molecular formula C13H17NO3 B12561283 N-Benzoyl-3-methyl-L-valine CAS No. 162377-68-6

N-Benzoyl-3-methyl-L-valine

Cat. No.: B12561283
CAS No.: 162377-68-6
M. Wt: 235.28 g/mol
InChI Key: QBZAPERNRVJFDT-SNVBAGLBSA-N
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Description

N-Benzoyl-3-methyl-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-3-methyl-L-valine typically involves the protection of the amino group of 3-methyl-L-valine with a benzoyl group. One common method includes the reaction of 3-methyl-L-valine with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-3-methyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzoyl-3-methyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-3-methyl-L-valine involves its interaction with specific molecular targets, primarily enzymes. The benzoyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards enzymes. This property is exploited in studies of enzyme kinetics and inhibition. The compound’s lipophilic nature also influences its cellular uptake and distribution .

Comparison with Similar Compounds

Uniqueness: N-Benzoyl-3-methyl-L-valine is unique due to the presence of the methyl group on the valine residue, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of side-chain modifications on the behavior of amino acid derivatives in various chemical and biological contexts .

Properties

CAS No.

162377-68-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-2-benzamido-3,3-dimethylbutanoic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)10(12(16)17)14-11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)(H,16,17)/t10-/m1/s1

InChI Key

QBZAPERNRVJFDT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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